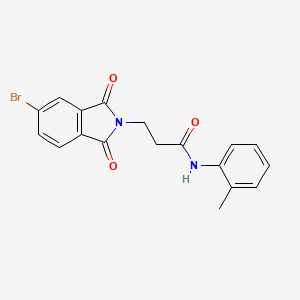
3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide is a synthetic organic compound It is characterized by the presence of a brominated isoindoline-1,3-dione moiety and a substituted propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide typically involves the following steps:
Amidation: The formation of the propanamide group through a reaction between an amine and a carboxylic acid derivative.
The reaction conditions for these steps often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: Using bromine or bromine-containing reagents under controlled conditions.
Automated amidation processes: Utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom or the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide
- 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide
Uniqueness
3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-4-2-3-5-15(11)20-16(22)8-9-21-17(23)13-7-6-12(19)10-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRDULMRATSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5280216.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5280223.png)
![7-[(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5280224.png)
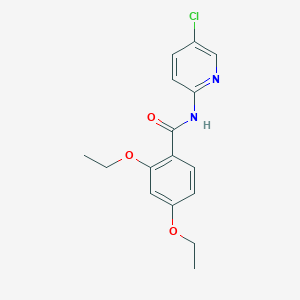
![5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5280247.png)
![3-hydroxy-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5280253.png)
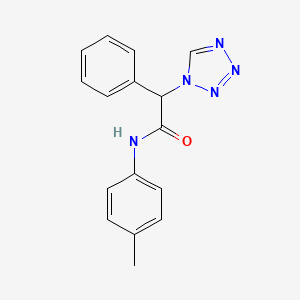

![2-methoxy-4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5280277.png)
![1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5280288.png)
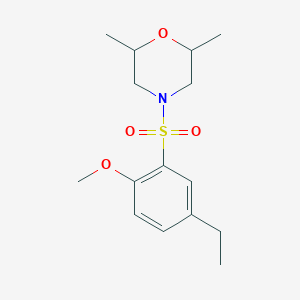
![(4S)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5280309.png)
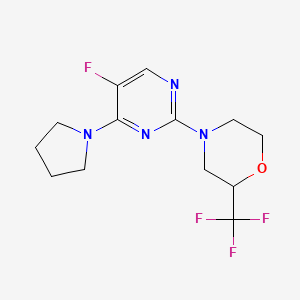
![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5280329.png)
